molecular formula C9H15NO B13168120 1-[1-(Aminomethyl)cyclobutyl]-2-methylprop-2-en-1-one

1-[1-(Aminomethyl)cyclobutyl]-2-methylprop-2-en-1-one

Cat. No.: B13168120
M. Wt: 153.22 g/mol
InChI Key: UEJLWQJKFQELRK-UHFFFAOYSA-N
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Description

1-[1-(Aminomethyl)cyclobutyl]-2-methylprop-2-en-1-one is an organic compound with a unique structure that includes a cyclobutyl ring and an aminomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(Aminomethyl)cyclobutyl]-2-methylprop-2-en-1-one typically involves the reaction of cyclobutylmethylamine with a suitable alkene precursor under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure consistent quality and efficiency. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

1-[1-(Aminomethyl)cyclobutyl]-2-methylprop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

1-[1-(Aminomethyl)cyclobutyl]-2-methylprop-2-en-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-[1-(Aminomethyl)cyclobutyl]-2-methylprop-2-en-1-one exerts its effects involves interactions with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and function. The cyclobutyl ring may also play a role in stabilizing the compound and enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

    1-(Aminomethyl)cyclobutylmethanol: This compound has a similar structure but includes a hydroxyl group instead of a methylprop-2-en-1-one moiety.

    Cyclobutaneethanol, 1-(aminomethyl)-α-[(methylamino)methyl]: Another related compound with additional functional groups that may alter its reactivity and applications.

Uniqueness

1-[1-(Aminomethyl)cyclobutyl]-2-methylprop-2-en-1-one is unique due to its specific combination of functional groups, which provides distinct chemical properties and potential applications. Its structure allows for versatile reactivity and interactions, making it valuable in various research and industrial contexts.

Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

1-[1-(aminomethyl)cyclobutyl]-2-methylprop-2-en-1-one

InChI

InChI=1S/C9H15NO/c1-7(2)8(11)9(6-10)4-3-5-9/h1,3-6,10H2,2H3

InChI Key

UEJLWQJKFQELRK-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)C1(CCC1)CN

Origin of Product

United States

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